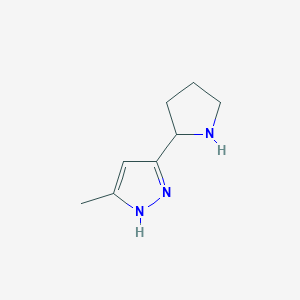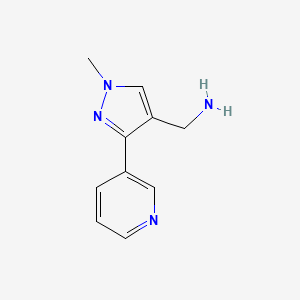
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, which is the core structure of the compound , has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that can react with various substituents at positions N1, C3, C4, C5, and C6 . Most of the reactions that can be found in the literature use 3-aminopyrazole as the starting material, which generally acts as a 1,3-NCC-dinucleophile, reacting therefore with a 1,3-CCC-biselectrophile .
Scientific Research Applications
1. Synthesis and Characterization
- A study reported the synthesis of novel Schiff bases of 3-aminomethyl pyridine, including derivatives similar to the specified compound, confirming their structures through spectroscopy and elemental analysis. These compounds exhibited potential anticonvulsant properties (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxicity in red light, indicating potential for cancer treatment through apoptosis and reactive oxygen species generation. These complexes were effectively ingested in cell nuclei (Basu et al., 2014).
3. Antimicrobial and Antimycobacterial Activity
- Research on nicotinic acid hydrazide derivatives, including compounds similar to the requested chemical, showed promising antimycobacterial activity, highlighting their potential in treating microbial infections (R.V.Sidhaye et al., 2011).
4. Coordination Chemistry
- The synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands, including compounds similar to the specified chemical, has been explored for their complex chemistry. These compounds have shown promise in biological sensing and unusual thermal and photochemical transitions in iron complexes (Halcrow, 2005).
5. Catalytic Applications
- Palladium(II) complexes with 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, structurally similar to the requested compound, have been synthesized and showed good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
6. Catecholase Activity
- Copper(II) complexes using pyrazole and pyridine based ligands, similar to the specified compound, were investigated for their catecholase activities. The reaction rates were influenced by various factors, indicating potential in catalytic applications (Mouadili et al., 2013).
Future Directions
Pyrazolo[3,4-b]pyridines, including “(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references . Therefore, it’s likely that future research will continue to explore the potential of these compounds in drug discovery and disease treatment .
properties
IUPAC Name |
(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRMZFPXIBYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



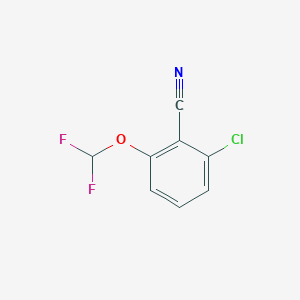
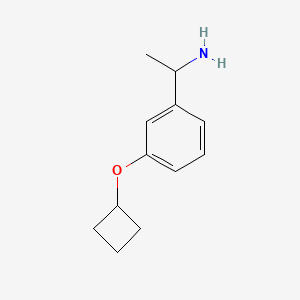


![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
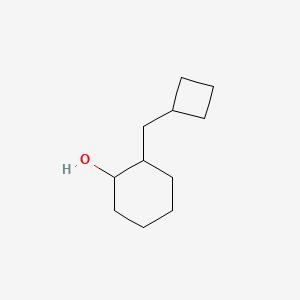


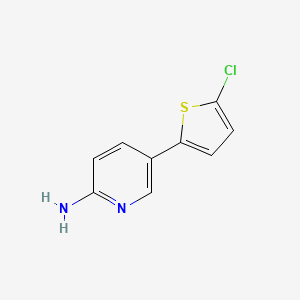
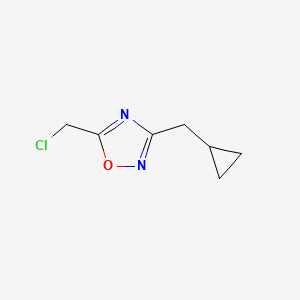
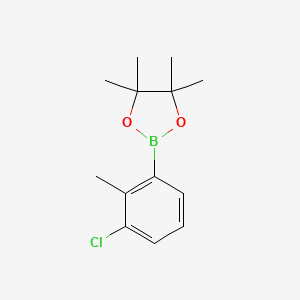
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)

